H-9 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

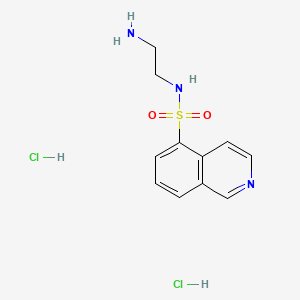

N-(2-aminoethyl)isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLCYSFLYMHCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of H-9 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-9 dihydrochloride is a potent, cell-permeable, and broad-spectrum inhibitor of a variety of protein kinases. It acts as a competitive inhibitor at the ATP-binding site of these enzymes, thereby preventing the phosphorylation of their respective substrates. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its primary kinase targets, downstream signaling effects, and its application in experimental systems. Detailed quantitative data on its inhibitory activity are presented, along with methodologies for key experiments and visualizations of the affected signaling pathways.

Core Mechanism of Action: Competitive ATP Inhibition

This compound is an isoquinolinesulfonamide derivative that functions as a competitive inhibitor of protein kinases. Its chemical structure allows it to bind to the ATP-binding pocket on the catalytic subunit of these enzymes. By occupying this site, this compound prevents the binding of ATP, which is the phosphate donor for the phosphorylation reaction. This inhibition is reversible and concentration-dependent. The broad-spectrum nature of H-9 is attributed to the conserved nature of the ATP-binding site across a wide range of protein kinases.

Quantitative Inhibitory Profile

The inhibitory potency of this compound is typically quantified by its inhibitor constant (Ki) or its half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. The Ki values for H-9 against a panel of key protein kinases are summarized in the table below.

| Kinase Target | Ki (µM) |

| cGMP-dependent Protein Kinase (PKG) | 0.9[1] |

| cAMP-dependent Protein Kinase (PKA) | 1.9[1] |

| Protein Kinase C (PKC) | 18[1] |

| Ca2+/Calmodulin-dependent Protein Kinase II (CaMK II) | 60[1] |

| Casein Kinase I | 110[1] |

| Casein Kinase II | >300[1] |

Data compiled from Abcam product datasheet.

Key Signaling Pathways Affected

This compound's primary mechanism of action involves the inhibition of cyclic nucleotide-dependent protein kinases (PKA and PKG) and protein kinase C (PKC). These kinases play crucial roles in a multitude of cellular signaling pathways.

Inhibition of the cAMP/PKA Signaling Pathway

The cAMP-dependent protein kinase (PKA) is a key mediator of signal transduction in response to a variety of hormones and neurotransmitters. This compound inhibits PKA, thereby affecting downstream phosphorylation events. One of the critical downstream targets of PKA is the transcription factor cAMP response element-binding protein (CREB). By inhibiting PKA, H-9 can prevent the phosphorylation and subsequent activation of CREB, which in turn modulates the transcription of genes involved in various cellular processes.[2][3]

Inhibition of the cGMP/PKG Signaling Pathway and Smooth Muscle Relaxation

The cGMP-dependent protein kinase (PKG) is a principal mediator of nitric oxide (NO) and natriuretic peptide signaling, leading to smooth muscle relaxation. This compound is a potent inhibitor of PKG.[1] Inhibition of PKG by H-9 prevents the phosphorylation of downstream targets that regulate intracellular calcium levels and the contractile machinery of smooth muscle cells. This ultimately leads to a reduction in smooth muscle contraction, or vasodilation in the case of blood vessels.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a specific protein kinase.

Materials:

-

Purified active protein kinase

-

Specific peptide substrate for the kinase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

[γ-³²P]ATP or unlabeled ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (concentration will vary depending on the kinase's Km for ATP)

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter and scintillation fluid (for radioactive assay)

-

Microplate reader (for non-radioactive assays)

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the specific peptide substrate, and the desired concentration of this compound.

-

Add the purified protein kinase to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or unlabeled ATP, depending on the detection method).

-

Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.

-

Terminate the reaction (e.g., by adding a stop solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and then measuring the radioactivity using a scintillation counter. For non-radioactive assays, a variety of methods can be used, such as antibody-based detection of the phosphorylated substrate (ELISA) or luminescence-based ATP detection assays.

-

Calculate the percentage of kinase inhibition for each concentration of this compound compared to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the H-9 concentration to determine the IC50 value.

Assessment of Smooth Muscle Contraction

This protocol outlines a method to evaluate the effect of this compound on smooth muscle contraction using isolated tissue preparations.

Materials:

-

Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)

-

Organ bath system with force transducer

-

Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O₂ / 5% CO₂

-

Contractile agonist (e.g., phenylephrine, carbachol)

-

This compound stock solution

-

Data acquisition system

Procedure:

-

Dissect and prepare smooth muscle tissue strips or rings and mount them in the organ bath chambers containing pre-warmed and aerated Krebs-Henseleit solution.

-

Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

Induce a stable contraction by adding a specific concentration of a contractile agonist to the organ bath.

-

Once a stable plateau of contraction is reached, add this compound to the bath in a cumulative or non-cumulative manner, recording the changes in isometric tension.

-

Generate a concentration-response curve for the relaxing effect of this compound.

-

Data can be expressed as the percentage of relaxation of the pre-contracted tension.

Western Blotting for Phosphorylated Proteins

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of specific proteins within a signaling pathway.

Materials:

-

Cell culture or tissue samples

-

Lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells or tissues with this compound for the desired time and at the appropriate concentration.

-

Lyse the cells or tissues in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[4]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Conclusion

This compound is a valuable research tool for the investigation of signaling pathways mediated by PKA, PKG, and to a lesser extent, PKC. Its mechanism as a competitive ATP inhibitor allows for the targeted disruption of these pathways, enabling researchers to elucidate the roles of these kinases in various physiological and pathological processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists utilizing this compound in their research endeavors. Careful consideration of its broad-spectrum activity is necessary when interpreting experimental results.

References

- 1. H 9 dihydrochloride, Protein kinase inhibitor (CAS 116700-36-8) | Abcam [abcam.com]

- 2. Phosphorylation of CREB affects its binding to high and low affinity sites: implications for cAMP induced gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

H-9 Dihydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Protein Kinase Inhibitor H-9 Dihydrochloride for Use in Scientific Research

Abstract

This compound is a cell-permeable isoquinolinesulfonamide compound widely utilized in biomedical research as a competitive inhibitor of several protein kinases. It exhibits inhibitory activity against a range of serine/threonine kinases, most notably Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC). Its ability to modulate cellular signaling pathways has made it a valuable tool for investigating a multitude of biological processes, including cell growth, signal transduction, and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its application in studying cellular signaling pathways.

Introduction

This compound, chemically known as N-(2-aminoethyl)-5-isoquinolinesulfonamide dihydrochloride, is a synthetic compound that has been instrumental in elucidating the roles of various protein kinases in cellular function. As a member of the "H-series" of kinase inhibitors, it acts by competing with ATP for the kinase's catalytic site. This competitive inhibition makes it a powerful tool for dissecting signaling cascades and understanding the physiological and pathological roles of its target kinases. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound in their experimental work.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic subunit of several protein kinases. By binding to the ATP-binding pocket, it prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of substrate proteins, thereby blocking their phosphorylation and subsequent activation or inactivation. This action effectively interrupts the downstream signaling events mediated by these kinases.

Quantitative Inhibitory Profile

The inhibitory potency of this compound varies across different protein kinases. The following table summarizes the reported inhibitor constant (Ki) and 50% inhibitory concentration (IC50) values, providing a quantitative measure of its selectivity.

| Kinase | Ki (µM) | IC50 (µM) |

| Protein Kinase G (PKG) | 0.87[1] | - |

| Protein Kinase A (PKA) | 1.9[1] | - |

| Protein Kinase C (PKC) | 18[1] | - |

| CaM Kinase II | 60[1] | - |

| Casein Kinase I | 110[1] | - |

| Casein Kinase II | >300[1] | - |

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.

Key Research Applications

This compound has been employed in a wide array of research areas to probe the function of its target kinases.

-

Signal Transduction: It is frequently used to block signaling pathways to elucidate the mechanisms of cellular regulation.

-

Cell Growth and Proliferation: Studies have shown that this compound can inhibit signal transduction and cell growth in epidermal growth factor (EGF)-dependent epithelial cell lines.[2]

-

Neuroscience: It has been used to investigate the role of PKA in neuronal processes, such as reducing the cAMP-mediated excitatory response to serotonin.[1]

-

Apoptosis: this compound has been shown to induce apoptosis in certain cancer cell lines, such as A549 non-small-cell lung cancer cells, through the intrinsic pathway.[1]

Signaling Pathway Modulation

This compound's primary mechanism of action involves the disruption of signaling pathways dependent on its target kinases.

cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous second messenger system that regulates a vast number of cellular processes. Upon activation by various extracellular signals, adenylyl cyclase produces cAMP, which in turn activates PKA. PKA then phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This compound, by inhibiting PKA, can effectively block this entire cascade.

Intrinsic Apoptosis Pathway

In non-small-cell lung cancer A549 cells, H-9 has been demonstrated to induce apoptosis by modulating the intrinsic (mitochondrial) pathway.[1] This involves altering the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Experimental Protocols

The following are example protocols for key experiments involving this compound. These should be optimized for specific cell types and experimental conditions.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific kinase in a cell-free system.

Materials:

-

Purified active kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

Phosphoric acid (e.g., 75 mM)

-

P81 phosphocellulose paper

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase, its substrate, and the diluted this compound (or vehicle control).

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration appropriate for the specific kinase (often near its Km for ATP).

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cultured cells.

Materials:

-

A549 cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis by Western Blot

This protocol details the investigation of apoptosis-related protein expression changes in cells treated with this compound.

Materials:

-

A549 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture and treat A549 cells with this compound as described in the cell viability assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the effects of this compound on apoptosis in a cancer cell line.

In Vivo Studies

While the majority of research with this compound has been conducted in vitro, some in vivo studies have been performed. For instance, microperfusion of 100 µM this compound has been shown to prevent picrotoxin-induced seizures in animal models.[2] The design of in vivo experiments, including dosage and administration route, will depend on the specific research question and animal model. It is crucial to perform dose-response studies to determine the optimal concentration that elicits the desired biological effect without causing toxicity.

Conclusion

This compound remains a valuable and widely used research tool for the study of protein kinase-mediated signaling pathways. Its ability to inhibit key kinases such as PKA, PKG, and PKC allows for the targeted dissection of cellular processes. This guide provides a foundational understanding of its properties and applications, along with practical protocols to facilitate its use in the laboratory. As with any pharmacological inhibitor, it is essential for researchers to be aware of its selectivity profile and to include appropriate controls in their experimental designs to ensure the accurate interpretation of their findings.

References

H-9 Dihydrochloride: A Technical Guide to its Protein Kinase Inhibitor Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-9 dihydrochloride is a member of the isoquinolinesulfonamide class of compounds, recognized for its role as a competitive inhibitor of several protein kinases. This technical guide provides a comprehensive overview of the inhibitor profile of this compound, summarizing its known kinase targets, detailing its effects on key signaling pathways, and providing adaptable experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a tool for studying cellular signaling and as a reference point in kinase-targeted drug discovery.

Kinase Inhibitor Profile of this compound

This compound exhibits inhibitory activity against a range of protein kinases, with a notable preference for cyclic nucleotide-dependent protein kinases. Its mechanism of action is primarily as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase catalytic domain.[1] The inhibitory constants (Ki) for several key kinases have been determined and are summarized below.

| Target Kinase | Ki (µM) | Comments |

| Protein Kinase G (PKG) | 0.87 - 0.9 | Most potently inhibited kinase in this panel.[1][2] |

| Protein Kinase A (PKA) | 1.9 | Strong inhibition of this key cAMP-dependent kinase.[1][2] |

| Protein Kinase C (PKC) | 18 | Moderate inhibition.[1][2] |

| Ca2+/Calmodulin-Dependent Protein Kinase II (CaMK II) | 60 | Weaker inhibition compared to PKA and PKG. |

| Casein Kinase I | 110 | |

| Casein Kinase II | >300 | Considered a poor inhibitor. |

Note: The Ki values are compiled from multiple sources and represent a consensus. Experimental conditions can influence these values.

Impact on Cellular Signaling Pathways

This compound's inhibition of key protein kinases leads to the modulation of several critical cellular signaling pathways.

cAMP/PKA Signaling Pathway

As a potent inhibitor of Protein Kinase A (PKA), this compound directly interferes with the cAMP signaling cascade. This pathway is crucial for a multitude of cellular processes, including metabolism, gene transcription, and cell growth. By blocking PKA activity, H-9 can be utilized to study the downstream consequences of PKA inhibition.

Protein Kinase C (PKC) Signaling Pathway

This compound also inhibits Protein Kinase C (PKC), albeit with a lower potency than for PKA and PKG. The PKC family of kinases is central to signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.

Epidermal Growth Factor (EGF) Receptor Signaling

Studies have indicated that this compound can inhibit signal transduction and cell growth in EGF-dependent epithelial cell lines.[3] While the direct inhibitory effect on the EGFR kinase domain is not as well-characterized as its effects on serine/threonine kinases, its impact on downstream signaling suggests a potential role in modulating this pathway.

Intrinsic Apoptosis Pathway

Research on a compound identified as "H9" (an herbal extract which may share properties with this compound) has shown induction of apoptosis in non-small-cell lung cancer cells through the intrinsic pathway.[4] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade. Specifically, this "H9" was observed to inhibit the anti-apoptotic protein Bcl-xL while enhancing the expression of the pro-apoptotic protein Bax.[4] This shift in balance leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are adaptable and may require optimization based on the specific experimental setup.

In Vitro PKA Kinase Assay

This protocol outlines a radiometric filter-binding assay to determine the inhibitory activity of this compound against PKA.

Materials:

-

Purified, active PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

This compound stock solution (in water or appropriate buffer)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and vials

-

96-well microplate

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, PKA substrate peptide, and purified PKA enzyme.

-

Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in the kinase assay buffer to achieve a range of desired final concentrations.

-

Set up Assay Plate: To each well of a 96-well plate, add the desired volume of the this compound dilution or vehicle control.

-

Initiate Kinase Reaction: Add the kinase reaction mix to each well. Pre-incubate for 10 minutes at 30°C.

-

Start Phosphorylation: Initiate the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Cut out the individual spots from the paper, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro PKC Kinase Assay

This protocol describes a method for assessing the inhibitory effect of this compound on PKC activity.

Materials:

-

Purified, active PKC isoform

-

PKC substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

This compound stock solution

-

PKC assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

-

[γ-³²P]ATP

-

ATP solution

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Filtration apparatus

-

Scintillation counter and vials

-

96-well microplate

Procedure:

-

Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine and diacylglycerol by sonication in the assay buffer.

-

Prepare Reaction Components: Prepare serial dilutions of this compound. Prepare a master mix containing the PKC assay buffer, lipid vesicles, PKC substrate, and purified PKC enzyme.

-

Assay Plate Setup: Add the this compound dilutions or vehicle control to the wells of a 96-well plate.

-

Initiate Reaction: Add the PKC master mix to each well and pre-incubate at 30°C for 10 minutes.

-

Start Phosphorylation: Start the reaction by adding the [γ-³²P]ATP/ATP mixture.

-

Incubation: Incubate at 30°C for a predetermined time.

-

Stop Reaction: Stop the reaction by either adding cold TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.

-

Sample Collection: If using TCA precipitation, collect the precipitates by filtration. If using phosphocellulose paper, proceed with washing as described for the PKA assay.

-

Washing: Wash the filters or phosphocellulose paper extensively to remove free [γ-³²P]ATP.

-

Quantification: Measure the radioactivity of the filters or paper spots using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the PKA assay.

Conclusion

This compound is a valuable tool for studying cellular signaling pathways regulated by protein kinases, particularly PKA and PKG. Its well-defined inhibitory profile against these kinases, combined with its effects on pathways such as PKC and apoptosis, makes it a useful pharmacological agent for dissecting complex biological processes. The experimental protocols provided herein offer a foundation for researchers to further investigate the mechanisms of action of this compound and to explore its potential in various research contexts. Further studies, including comprehensive kinome-wide screening, would provide a more complete understanding of its selectivity and potential off-target effects, enhancing its utility as a chemical probe.

References

- 1. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

H-9 Dihydrochloride: A Technical Guide to a Seminal Protein Kinase Inhibitor

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

H-9 dihydrochloride, a member of the isoquinolinesulfonamide class of compounds, holds a significant place in the history of signal transduction research. Since its discovery in the early 1980s, it has been instrumental as a research tool for elucidating the roles of various protein kinases in a multitude of cellular processes. This technical guide provides a comprehensive overview of this compound, encompassing its discovery and historical context, its mechanism of action as a competitive inhibitor of protein kinases, detailed experimental protocols for its use in established research models, a compilation of its quantitative inhibitory data, and a description of its chemical synthesis. Furthermore, this guide includes detailed signaling pathway diagrams generated using the DOT language to visually represent its mode of action, offering a valuable resource for researchers employing this pivotal laboratory tool.

Discovery and History

The discovery of this compound emerged from a pivotal era in biological research—the dawn of understanding the profound role of protein phosphorylation in cellular regulation. In the early 1980s, the significance of protein kinases as key mediators of signal transduction was becoming increasingly apparent. This burgeoning field spurred the search for specific inhibitors that could be used to dissect the intricate signaling pathways governed by these enzymes.

A breakthrough came in 1984 from the laboratory of Hiroyoshi Hidaka and his colleagues. Their seminal paper, "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C," published in Biochemistry, introduced a new class of protein kinase inhibitors.[1] This work detailed the synthesis and characterization of several isoquinolinesulfonamide derivatives, including the compound that would become known as H-9.

The development of these inhibitors was a rational design approach. Recognizing that many protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor, Hidaka's team designed compounds that could act as competitive inhibitors at the ATP-binding site. The isoquinolinesulfonamide scaffold proved to be particularly effective. H-9, chemically known as N-(2-aminoethyl)-5-isoquinolinesulfonamide, emerged as a potent, albeit not entirely specific, inhibitor of several key kinases, including cyclic AMP-dependent protein kinase (PKA), cyclic GMP-dependent protein kinase (PKG), and protein kinase C (PKC).[1]

The availability of H-9 and its analogs provided researchers with a powerful new set of tools to probe the functions of these kinases in diverse physiological and pathological processes. Its use in countless studies has contributed significantly to our understanding of signal transduction, paving the way for the development of more specific and potent kinase inhibitors that are now central to modern medicine.

Mechanism of Action

This compound exerts its inhibitory effects by acting as a competitive inhibitor of protein kinases at the ATP-binding site. This means that H-9 and ATP vie for the same binding pocket on the kinase enzyme. By binding to this site, H-9 prevents the kinase from binding its natural substrate, ATP, thereby blocking the transfer of a phosphate group to its target proteins and halting the downstream signaling cascade.

The inhibitory potency of H-9 varies for different kinases, a characteristic that has been exploited by researchers to infer the involvement of specific kinases in cellular events. The affinity of an inhibitor for its target is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity and more potent inhibition.

Quantitative Inhibition Data

The following table summarizes the reported Ki values for this compound against a range of protein kinases. This data is crucial for designing experiments and interpreting results, allowing researchers to use H-9 at concentrations that are more selective for certain kinases over others.

| Kinase Target | Inhibition Constant (Ki) |

| Protein Kinase A (PKA) | 1.9 µM |

| Protein Kinase G (PKG) | 0.87 µM |

| Protein Kinase C (PKC) | 18 µM |

| Ca2+/Calmodulin-dependent Protein Kinase II (CaMK II) | 60 µM |

| Casein Kinase I | 110 µM |

| Casein Kinase II | >300 µM |

Data compiled from Hidaka et al., 1984.

Experimental Protocols

This compound has been utilized in a wide array of experimental models to investigate the roles of protein kinases. Below are detailed protocols for two well-established applications of H-9: studying the serotonin response in Caenorhabditis elegans and investigating its effects in a rat seizure model.

Inhibition of Serotonin-Mediated Excitatory Response in C. elegans

This protocol is adapted from the work of Papaioannou et al. (2008), which demonstrated the role of cAMP-dependent pathways in the response to serotonin in C. elegans.

Objective: To assess the effect of this compound on the excitatory response to serotonin in the pharyngeal muscle of C. elegans.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

M9 buffer

-

Serotonin (5-hydroxytryptamine) stock solution (100 mM in M9 buffer)

-

This compound stock solution (10 mM in M9 buffer)

-

Synchronized young adult C. elegans hermaphrodites

Procedure:

-

Preparation of Assay Plates:

-

Prepare NGM agar plates.

-

To the molten NGM agar (cooled to approximately 55°C), add serotonin to a final concentration of 10 mM.

-

For the experimental group, add this compound to the serotonin-containing NGM agar to a final concentration of 10 µM.

-

Pour the plates and allow them to solidify.

-

Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.

-

-

Worm Preparation:

-

Synchronize C. elegans to the young adult stage using standard methods.

-

Wash the synchronized worms off their growth plates with M9 buffer and pellet them by gentle centrifugation.

-

Wash the worms twice more with M9 buffer to remove any residual bacteria.

-

-

Assay:

-

Transfer a population of washed, synchronized young adult worms to the center of the control (serotonin only) and experimental (serotonin + H-9) NGM plates.

-

Observe and quantify the pharyngeal pumping rate of the worms on each plate over a defined period (e.g., 30 minutes) using a dissecting microscope. Pharyngeal contractions can be counted manually or recorded for later analysis.

-

-

Data Analysis:

-

Calculate the average pharyngeal pumping rate for worms on the control and experimental plates.

-

Compare the pumping rates between the two groups using an appropriate statistical test (e.g., t-test). A significant reduction in the pumping rate in the presence of H-9 indicates its inhibitory effect on the serotonin-mediated excitatory response.

-

Assessment of Anticonvulsant Effects in a Rat Seizure Model

This protocol is based on the study by Vázquez-López et al. (2005), which investigated the role of cAMP-dependent protein kinase in picrotoxin-induced seizures.

Objective: To evaluate the effect of this compound on the incidence and severity of seizures induced by picrotoxin in rats.

Materials:

-

Adult male Wistar rats

-

Picrotoxin solution (e.g., 3 mg/kg in saline)

-

This compound solution (e.g., 100 µM in artificial cerebrospinal fluid - aCSF)

-

Saline solution (0.9% NaCl)

-

Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections

-

Behavioral observation cage

-

Electroencephalogram (EEG) recording equipment (optional)

Procedure:

-

Animal Preparation and Surgery:

-

Anesthetize the rats according to approved institutional protocols.

-

Using a stereotaxic apparatus, implant a guide cannula into the lateral ventricle for i.c.v. administration of this compound.

-

Allow the animals to recover from surgery for a minimum of one week.

-

-

Drug Administration:

-

On the day of the experiment, gently restrain the rat and administer this compound (100 µM in aCSF) or vehicle (aCSF) via the implanted cannula using a microinjection pump over a period of several minutes.

-

Approximately 15-30 minutes after the i.c.v. injection, administer picrotoxin (3 mg/kg, intraperitoneally - i.p.) to induce seizures.

-

-

Seizure Observation and Scoring:

-

Immediately after picrotoxin administration, place the rat in a behavioral observation cage.

-

Observe the animal's behavior continuously for a set period (e.g., 60 minutes).

-

Score the severity of seizures using a standardized scale (e.g., Racine scale). Record the latency to the first seizure, the number of seizures, and the duration of each seizure.

-

If available, record EEG activity to monitor for epileptiform discharges.

-

-

Data Analysis:

-

Compare the seizure scores, latency to the first seizure, number of seizures, and seizure duration between the vehicle-treated and H-9-treated groups.

-

Use appropriate statistical methods (e.g., Mann-Whitney U test for seizure scores, t-test for latency and duration) to determine the significance of any observed differences. A reduction in seizure severity and frequency in the H-9 treated group would indicate an anticonvulsant effect.

-

Signaling Pathway Visualizations

To visually represent the mechanism of action of this compound, the following diagrams of the Protein Kinase A (PKA) and Protein Kinase C (PKC) signaling pathways have been generated using the DOT language. These diagrams highlight the point of inhibition by H-9.

Protein Kinase A (PKA) Signaling Pathway

Caption: PKA signaling pathway and the inhibitory action of H-9.

Protein Kinase C (PKC) Signaling Pathway

Caption: PKC signaling pathway illustrating H-9's inhibitory role.

Chemical Synthesis

The synthesis of N-(2-aminoethyl)-5-isoquinolinesulfonamide dihydrochloride (this compound) can be achieved through a multi-step process, as described in the literature, for example, by Morikawa et al. in 1989. The general synthetic route involves the sulfonation of isoquinoline, followed by chlorination and subsequent amination.

A Representative Synthetic Protocol:

-

Sulfonation of Isoquinoline: Isoquinoline is reacted with fuming sulfuric acid (oleum) to introduce a sulfonic acid group at the 5-position of the isoquinoline ring, yielding 5-isoquinolinesulfonic acid.

-

Conversion to Sulfonyl Chloride: The resulting 5-isoquinolinesulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid group into the more reactive sulfonyl chloride group, forming 5-isoquinolinesulfonyl chloride.

-

Amination with Ethylenediamine: The 5-isoquinolinesulfonyl chloride is then reacted with an excess of ethylenediamine. One of the amino groups of ethylenediamine displaces the chloride on the sulfonyl chloride, forming the desired N-(2-aminoethyl)-5-isoquinolinesulfonamide. The use of excess ethylenediamine helps to minimize the formation of the bis-sulfonated product.

-

Formation of the Dihydrochloride Salt: The free base of N-(2-aminoethyl)-5-isoquinolinesulfonamide is then dissolved in a suitable solvent, such as ethanol or methanol, and treated with two equivalents of hydrochloric acid (HCl), either as a gas or as a concentrated aqueous or ethereal solution. The this compound salt then precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound, a pioneering molecule in the field of protein kinase inhibition, has left an indelible mark on our understanding of cellular signaling. While its broader specificity has been superseded by the development of highly selective inhibitors for therapeutic applications, H-9 remains a valuable and widely used tool in the research laboratory. Its ability to inhibit a range of important kinases allows for the initial dissection of complex signaling networks. This technical guide has provided a detailed resource for researchers, covering the historical context of its discovery, its mechanism of action, practical experimental protocols, comprehensive quantitative data, visual representations of its effects on key signaling pathways, and an overview of its chemical synthesis. As research continues to unravel the complexities of cellular communication, the foundational knowledge gained through the use of tools like this compound will continue to be invaluable.

References

H-9 Dihydrochloride: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-9 dihydrochloride is a member of the isoquinolinesulfonamide class of compounds, recognized for its role as a broad-spectrum protein kinase inhibitor. This document provides an in-depth overview of the biological activity of this compound, its primary molecular targets, and associated quantitative data. It further details common experimental methodologies used to characterize its inhibitory effects and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for professionals in cellular biology, pharmacology, and drug development.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of various protein kinases. By occupying the ATP-binding site, it prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting the downstream signaling cascade.

The compound is known to be a more potent inhibitor of cyclic nucleotide-dependent protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), compared to other kinases like Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMK II).[1][2] Its inhibitory activity has been leveraged in various research contexts, including the reduction of cAMP-mediated excitatory responses to serotonin and the inhibition of PKA-mediated phosphorylation in seizure models.[3] Furthermore, this compound has been shown to inhibit signal transduction and cell growth in epidermal growth factor (EGF)-dependent epithelial cell lines.[4]

Primary Molecular Targets and Quantitative Inhibition Data

The inhibitory profile of this compound is characterized by its differential affinity for various protein kinases. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating stronger inhibition. The table below summarizes the known Ki values for this compound against its primary kinase targets.

| Target Protein Kinase | Abbreviation | Inhibition Constant (Ki) |

| Protein Kinase G | PKG | 0.9 µM |

| Protein Kinase A | PKA | 1.9 µM |

| Protein Kinase C | PKC | 18 µM |

| Calcium/calmodulin-dependent protein kinase II | CaMK II | 60 µM |

| Casein Kinase I | 110 µM | |

| Casein Kinase II | >300 µM |

Data sourced from Abcam and Tocris Bioscience.[1][2]

Key Experimental Protocols

The characterization of this compound's biological activity relies on a variety of standard biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Protein Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for determining the inhibitory activity of this compound against a purified protein kinase (e.g., PKA, PKC).

Objective: To quantify the extent to which this compound inhibits the activity of a specific protein kinase by measuring the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Purified protein kinase (e.g., PKA, PKC)

-

This compound

-

Kinase-specific substrate peptide (e.g., Kemptide for PKA)

-

[γ-³²P]ATP

-

Kinase reaction buffer (specific to the kinase being assayed)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the appropriate solvent (e.g., water or DMSO).

-

In a microcentrifuge tube, combine the kinase reaction buffer, the specific substrate peptide, and the desired concentration of this compound or vehicle control.

-

Add the purified protein kinase to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the paper.

-

Place each paper square into a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 or Ki value.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability and proliferation of cultured cells.

Objective: To determine the cytotoxic or cytostatic effects of this compound on a cell line.

Materials:

-

Cultured cells (e.g., A431 epithelial cells)

-

This compound

-

Complete cell culture medium

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Western Blotting for Downstream Signaling

This protocol can be used to examine the effect of this compound on the phosphorylation status of downstream targets of the inhibited kinases.

Objective: To qualitatively or semi-quantitatively assess the inhibition of a signaling pathway by this compound.

Materials:

-

Cultured cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for a downstream target)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with this compound at various concentrations and for desired time points.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein (e.g., β-actin or GAPDH).

Visualizations: Pathways and Workflows

Signaling Pathway Inhibition

Caption: Inhibition of the PKA signaling pathway by this compound.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for a radiometric in vitro protein kinase inhibition assay.

Logical Relationship: H-9 and its Targets

References

An In-depth Technical Guide to H-9 Dihydrochloride Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-9 dihydrochloride is a cell-permeable isoquinolinesulfonamide compound widely recognized as a protein kinase inhibitor.[1] Due to its ability to competitively inhibit the ATP-binding site of a range of serine/threonine kinases, it serves as a valuable chemical tool for dissecting cellular signaling pathways.[1] This guide provides a comprehensive overview of the mechanism of action of H-9, the specific signaling pathways it inhibits, its quantitative inhibition profile, and detailed protocols for its application in experimental settings.

Mechanism of Action

This compound functions as a competitive inhibitor of protein kinases. It targets the catalytic domain of these enzymes, competing with adenosine triphosphate (ATP) for its binding site. By occupying the ATP pocket, H-9 prevents the transfer of the γ-phosphate from ATP to the serine or threonine residues on substrate proteins, thereby blocking the downstream signaling cascade. Its broad-spectrum activity, particularly against cyclic nucleotide-dependent protein kinases, makes it a useful, albeit not entirely specific, tool for signaling research.[1]

Inhibition of Key Signaling Pathways

This compound is most potent against Protein Kinase A (PKA) and Protein Kinase G (PKG), and also demonstrates significant inhibition of Protein Kinase C (PKC).[1][2] Its effects on these central signaling nodes have wide-ranging implications for cellular processes.

PKA and PKG Signaling Pathways

The PKA and PKG pathways are central to cellular responses to cyclic nucleotides (cAMP and cGMP, respectively). Hormones and neurotransmitters often trigger G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which synthesizes cAMP.[3][4] cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits.[3][5] These active subunits phosphorylate numerous downstream targets, regulating metabolism, gene expression, and cell growth.[5] The PKG pathway functions in a similar manner, responding to cGMP.

H-9 directly inhibits the catalytic activity of PKA and PKG, making it an effective tool for studying cAMP- and cGMP-mediated events.[1]

References

H-9 Dihydrochloride: A Technical Guide for Protein Kinase Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of H-9 dihydrochloride, a widely used isoquinolinesulfonamide compound for studying the roles of various protein kinases in cellular signaling pathways. It covers its mechanism of action, inhibitory profile, and practical applications, offering detailed experimental protocols and visual aids to facilitate its effective use in the laboratory.

Introduction and Mechanism of Action

This compound, chemically known as N-(2-Aminoethyl)-5-isoquinolinesulfonamide dihydrochloride, is a cell-permeable protein kinase inhibitor.[1] It belongs to the "H-series" of isoquinolinesulfonamide compounds, which are instrumental in dissecting signal transduction pathways.[2] The primary mechanism of action for H-9 is competitive inhibition at the ATP-binding site of the kinase's catalytic subunit.[3] By competing with endogenous ATP, H-9 effectively blocks the transfer of phosphate groups to substrate proteins, thereby inhibiting downstream signaling events. Its broad-spectrum activity, coupled with differential affinities for various kinases, allows researchers to probe the functions of specific kinase families.

Quantitative Inhibitory Profile

H-9 exhibits inhibitory activity against a range of serine/threonine kinases. Its potency is most pronounced against cyclic nucleotide-dependent protein kinases like PKA and PKG.[4][5] The inhibitory constants (Ki) provide a quantitative measure of the compound's affinity for different kinases.

| Target Protein Kinase | Inhibitory Constant (Kᵢ) |

| Protein Kinase G (PKG) | 0.9 μM[5] |

| Protein Kinase A (PKA) | 1.9 μM[2][5] |

| Protein Kinase C (PKC) | 18 μM[2][5] |

| Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMK II) | 60 μM[5] |

| Casein Kinase I | 110 μM[5] |

| Casein Kinase II | >300 μM[5] |

Table 1: Inhibitory constants (Ki) of this compound for various protein kinases. Data compiled from multiple sources.[2][5]

Application in Signaling Pathway Analysis

H-9 is a valuable tool for elucidating the roles of kinases in complex biological processes, from cell growth and differentiation to apoptosis.

The cAMP-dependent protein kinase (PKA) pathway is a central signaling cascade involved in numerous cellular responses. H-9 has been effectively used to block this pathway to study its downstream consequences, such as modulating the action of serotonin in neurons.[2]

Caption: The cAMP/PKA signaling pathway and the inhibitory action of H-9.

In cancer research, H-9 has been shown to induce apoptosis in non-small-cell lung cancer cells by activating the intrinsic (mitochondrial) pathway.[6] Studies demonstrate that H-9 treatment can alter the expression of key apoptosis-related proteins, leading to caspase activation and programmed cell death.[6][7]

Caption: H-9 induces apoptosis via the intrinsic mitochondrial pathway.

Experimental Protocols & Workflows

The following protocols provide a framework for using this compound in common biochemical and cell-based assays.

This protocol outlines a general method to determine the IC₅₀ of H-9 against a purified kinase.

1. Reagents and Preparation:

-

Purified active kinase of interest.

-

Specific peptide substrate for the kinase.

-

This compound: Prepare a 10 mM stock solution in sterile water or DMSO.[5] Further dilute to working concentrations (e.g., 0.1 µM to 100 µM) in kinase buffer.

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

ATP Solution (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits).

2. Procedure:

-

In a microplate, add 10 µL of diluted H-9 or vehicle control (DMSO/water) to appropriate wells.

-

Add 20 µL of a solution containing the kinase and its substrate to each well.

-

Incubate for 10 minutes at 30°C to allow H-9 to bind to the kinase.

-

Initiate the kinase reaction by adding 20 µL of ATP solution.

-

Incubate for 20-30 minutes at 30°C.

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify substrate phosphorylation using a suitable method (scintillation counting for radiolabeled ATP, or luminescence/fluorescence for kit-based assays).

3. Data Analysis:

-

Calculate the percentage of kinase inhibition for each H-9 concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of H-9 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol is used to assess the effect of H-9 on the phosphorylation of a specific kinase substrate within cultured cells.

Caption: Workflow for analyzing protein phosphorylation via Western Blot.

1. Cell Treatment:

-

Culture cells to ~80% confluency.

-

Pre-treat cells with various concentrations of H-9 (e.g., 10-30 µM) for 30-60 minutes.

-

If applicable, stimulate the cells with an agonist that activates the kinase of interest (e.g., Forskolin to activate PKA).[3]

-

Include untreated and vehicle-treated cells as negative controls.

2. Protein Extraction and Quantification:

-

Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

3. Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate protein or a housekeeping protein (e.g., GAPDH, β-actin).

This protocol measures the impact of H-9 on cell viability and apoptosis induction, as seen in cancer cell lines.[6]

References

- 1. glpbio.com [glpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. H 9 dihydrochloride, Protein kinase inhibitor (CAS 116700-36-8) | Abcam [abcam.com]

- 6. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H9 Inhibits Tumor Growth and Induces Apoptosis via Intrinsic and Extrinsic Signaling Pathway in Human Non-Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-9 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-9 dihydrochloride, chemically known as N-(2-Aminoethyl)-5-isoquinolinesulfonamide dihydrochloride, is a cell-permeable protein kinase inhibitor.[1][2][3][4] It primarily targets cyclic nucleotide-dependent protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), as well as Protein Kinase C (PKC).[2] Its ability to competitively inhibit the ATP binding site of these kinases makes it a valuable tool for dissecting signaling pathways involved in cell growth, differentiation, and apoptosis.[2][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments and summarize key quantitative data for easy reference.

Data Presentation

Inhibitory Activity of this compound

The following table summarizes the inhibitor constant (Ki) values of this compound against a panel of protein kinases. These values indicate the concentration of the inhibitor required to decrease the maximal rate of the enzymatic reaction by half and are a measure of the inhibitor's potency.

| Kinase | Ki (µM) |

| Protein Kinase G (PKG) | 0.9 |

| Protein Kinase A (PKA) | 1.9[2] |

| Protein Kinase C (PKC) | 18[2] |

| Ca2+/Calmodulin-dependent Protein Kinase II (CaMK II) | 60 |

| Casein Kinase I | 110 |

| Casein Kinase II | >300 |

Recommended Working Concentrations

The optimal concentration of this compound can vary significantly between cell lines and experimental conditions. Based on available data for related compounds and its Ki values, a starting concentration range is suggested below. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

| Application | Starting Concentration Range (µM) | Treatment Time |

| Inhibition of PKA/PKC signaling | 10 - 50 | 30 minutes - 24 hours |

| Induction of Apoptosis | 20 - 100 | 24 - 72 hours |

| Cell Viability/Cytotoxicity Assays | 1 - 200 | 24 - 72 hours |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound acts as a competitive inhibitor at the ATP-binding site of several serine/threonine protein kinases, primarily PKA and PKC. By blocking the action of these kinases, it prevents the phosphorylation of their downstream substrates, thereby modulating a variety of cellular processes.

Caption: this compound inhibits PKA and PKC signaling pathways.

Experimental Workflow for Investigating this compound Effects

This workflow outlines the key steps to characterize the effects of this compound on a specific cell line.

References

- 1. N-(2-Aminoethyl)-5-isoquinolinesulfonamide Hydrochloride [lgcstandards.com]

- 2. N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(2-Aminoethyl)isoquinoline-5-sulfonamide hydrochloride | C11H14ClN3O2S | CID 3088099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-Aminoethyl)isoquinoline-5-sulfonamide | C11H13N3O2S | CID 3544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for H-9 Dihydrochloride in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for utilizing H-9 dihydrochloride, a competitive protein kinase inhibitor, in various kinase assay formats. The information is intended to guide researchers in accurately determining the inhibitory potential of H-9 and other compounds against target kinases.

Introduction to this compound

This compound is a cell-permeable isoquinolinesulfonamide compound that acts as a competitive inhibitor of several protein kinases by targeting the ATP-binding site. It is widely used as a tool compound in signal transduction research to elucidate the roles of specific kinases in cellular processes. H-9 exhibits inhibitory activity against a range of kinases, with a particular potency towards cyclic nucleotide-dependent protein kinases.

Mechanism of Action

This compound competitively binds to the ATP pocket of the kinase catalytic domain, thereby preventing the phosphorylation of substrate proteins. This inhibition is reversible and dependent on the concentration of both the inhibitor and ATP.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the reported inhibitory constants for H-9 against several common protein kinases.

| Kinase Target | Ki (µM) |

| cGMP-dependent protein kinase (PKG) | 0.9 |

| cAMP-dependent protein kinase (PKA) | 1.9 |

| Protein Kinase C (PKC) | 18 |

| Ca2+/calmodulin-dependent protein kinase II (CaMK II) | 60 |

| Casein Kinase I | 110 |

| Casein Kinase II | >300 |

Experimental Protocols

The following are generalized protocols for common in vitro kinase assays. Researchers should optimize the specific concentrations of enzyme, substrate, and ATP for their particular experimental setup.

Protocol 1: In Vitro Radioactive Kinase Assay for PKA

This protocol describes a traditional method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.

Materials:

-

Purified, active Protein Kinase A (PKA)

-

PKA-specific substrate (e.g., Kemptide, LRRASLG)

-

[γ-³²P]ATP

-

This compound stock solution (in water or DMSO)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, purified PKA enzyme, and the PKA substrate.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (water or DMSO).

-

Initiate Kinase Reaction:

-

Add the this compound dilutions or vehicle to individual reaction tubes.

-

To start the reaction, add [γ-³²P]ATP to each tube. The final ATP concentration should be at or below the Km for the kinase to ensure sensitive detection of competitive inhibition.

-

-

Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction: Terminate the reaction by adding the stopping solution.

-

Substrate Capture: Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.

Protocol 2: Non-Radioactive ELISA-Based Kinase Assay for PKC

This protocol utilizes a specific antibody that recognizes the phosphorylated substrate in an ELISA format.

Materials:

-

Purified, active Protein Kinase C (PKC)

-

PKC-specific substrate peptide (coated on a microplate)

-

This compound stock solution

-

Kinase reaction buffer (specific to the assay kit, typically containing Tris-HCl, MgCl₂, and activators like Ca²⁺, phosphatidylserine, and diacylglycerol)

-

ATP solution

-

Phospho-specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Prepare Plate: If not pre-coated, coat a 96-well plate with the PKC substrate peptide and block non-specific binding sites.

-

Inhibitor Addition: Add serial dilutions of this compound (e.g., 1 µM to 500 µM) or vehicle control to the wells.

-

Enzyme Addition: Add the purified PKC enzyme to each well.

-

Initiate Reaction: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Stop Reaction: Stop the reaction by washing the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Primary Antibody Incubation: Add the phospho-specific primary antibody to each well and incubate at room temperature for 60 minutes.

-

Washing: Wash the plate to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.

-

Washing: Wash the plate to remove unbound secondary antibody.

-

Signal Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops.

-

Stop and Read: Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each H-9 concentration and determine the IC50 value.

Protocol 3: Luminescence-Based ADP-Glo™ Kinase Assay for PKG

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Purified, active cGMP-dependent protein kinase (PKG)

-

PKG-specific substrate

-

This compound stock solution

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Luminometer-compatible microplate (white, opaque)

Procedure:

-

Prepare Reaction Mix: In the wells of a white microplate, add the kinase reaction buffer, PKG substrate, and serial dilutions of this compound (e.g., 0.1 µM to 100 µM) or vehicle control.

-

Enzyme Addition: Add the purified PKG enzyme to each well.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure Luminescence: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each H-9 concentration and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involving the primary targets of this compound.

Caption: PKA Signaling Pathway Inhibition by H-9.

Caption: PKC Signaling Pathway Inhibition by H-9.

Caption: PKG Signaling Pathway Inhibition by H-9.

Experimental Workflow

The following diagram outlines a general workflow for conducting a kinase inhibition assay using this compound.

Caption: General Kinase Inhibition Assay Workflow.

Application Notes and Protocols for H-9 Dihydrochloride in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-9 dihydrochloride is a cell-permeable isoquinolinesulfonamide compound that acts as a competitive inhibitor of a broad spectrum of protein kinases. It demonstrates the highest potency for cyclic nucleotide-dependent protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG). Due to its inhibitory action on key signaling pathways, this compound is a valuable tool for in vitro research in areas such as signal transduction, cell proliferation, and apoptosis. These application notes provide a summary of reported in vitro concentrations and detailed protocols for its use in cell-based assays.

Data Presentation

The following table summarizes the inhibitory constants (Ki) and effective concentrations of this compound in various in vitro applications. This data is compiled from multiple sources to provide a comparative overview for designing experiments.

| Target/Application | Cell Line/System | Concentration | Observed Effect |

| Enzyme Inhibition | |||

| Protein Kinase G (PKG) | Purified enzyme | 0.9 µM (Ki) | Enzyme inhibition |

| Protein Kinase A (PKA) | Purified enzyme | 1.9 µM (Ki) | Enzyme inhibition |

| Protein Kinase C (PKC) | Purified enzyme | 18 µM (Ki) | Enzyme inhibition |

| CaMK II | Purified enzyme | 60 µM (Ki) | Enzyme inhibition |